molecular formula C12H14N2O3 B7966765 6-(2-Oxoazepan-1-yl)pyridine-2-carboxylic acid

6-(2-Oxoazepan-1-yl)pyridine-2-carboxylic acid

Cat. No.: B7966765
M. Wt: 234.25 g/mol
InChI Key: ZUPVDUUJNNVETG-UHFFFAOYSA-N
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Description

6-(2-Oxoazepan-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a carboxylic acid group and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Oxoazepan-1-yl)pyridine-2-carboxylic acid typically involves the formation of the azepane ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the precursor can be treated with 2N HCl under reflux in toluene to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(2-Oxoazepan-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the azepane ring or the pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(2-Oxoazepan-1-yl)pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-Oxoazepan-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxycarbonylpyridine-2-carboxylic acid: Similar in structure but with a methoxycarbonyl group instead of the azepane ring.

    6-(4-Alkyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine-2-carboxylates: These compounds have an oxazole ring instead of the azepane ring.

Uniqueness

6-(2-Oxoazepan-1-yl)pyridine-2-carboxylic acid is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific research applications.

Properties

IUPAC Name

6-(2-oxoazepan-1-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11-7-2-1-3-8-14(11)10-6-4-5-9(13-10)12(16)17/h4-6H,1-3,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPVDUUJNNVETG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)C2=CC=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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